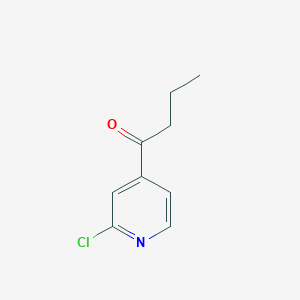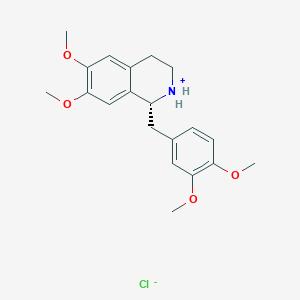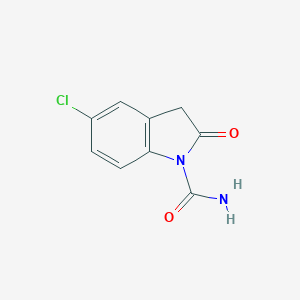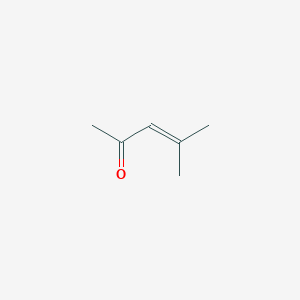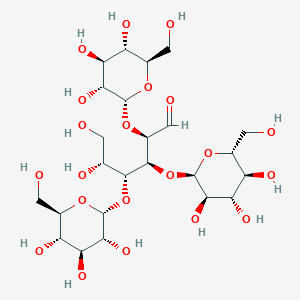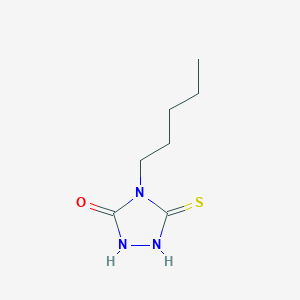
5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles, such as 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol, has been improved through various methods over the classic Hoggarth synthesis. One approach involves the direct hydrazinolysis of potassium 3-aroyldithiocarbazates, while another method includes ring-opening and reclosure of 5-substituted-2-mercapto-1,3,4-oxadiazoles to aminomercaptotriazoles, offering advantages in synthesis efficiency (Reid & Heindel, 1976).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole compounds demonstrates extensive hydrogen-bonding interactions, contributing to a three-dimensional network structure. For example, in a related compound, the 5-mercapto substituent exists in the thione form, with the protonated N atom of the triazolyl ring engaging in extensive hydrogen bonding (Zhang et al., 2004).
Chemical Reactions and Properties
5-Mercapto-1,2,4-triazoles undergo transformation into their thiol form in basic medium, which facilitates their conversion into sodium salts and subsequent reactions. For instance, these transformations have been utilized in the synthesis of new semisynthetic penicillins, indicating the reactivity and versatility of the mercapto-triazole moiety in chemical syntheses (Cheptea et al., 2023).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Derivatives of 5-Mercapto-1,2,4-triazoles have been synthesized and studied for their structural characteristics. For instance, the synthesis of 4-Amino-3-(1,2,3,4,5-pentahydroxypentyl)-1,2,4-1H-triazole-5(4H)-thione demonstrates extensive hydrogen-bonding interactions, contributing to a three-dimensional network structure (Li-xue Zhang et al., 2004). This highlights the compound's ability to form stable structures, potentially useful in materials science and molecular engineering.
Biomedical Applications
The versatility of 5-Mercapto-1,2,4-triazole derivatives is further exemplified in their biomedical applications. Research has delved into novel triazolothiadiazines and Schiff bases derived from 1,2,4-Triazole, showing that these compounds possess significant biological activities, including plant-growth regulation (San‐Nu Zhou et al., 2007). This suggests potential applications in agriculture and environmental science, focusing on sustainable plant management and growth enhancement techniques.
Antimicrobial and Anticancer Properties
Significant research has also been dedicated to exploring the antimicrobial and anticancer properties of 5-Mercapto-1,2,4-triazole derivatives. Some studies have reported on the antileishmanial activity of specific derivatives, indicating their potential as therapeutic agents against Leishmania infections (Nevin Süleymanoğlu et al., 2017). Additionally, a series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles were synthesized and screened for anticancer properties, with several compounds displaying promising in vitro anticancer activity (K. Bhat et al., 2004). These findings underscore the potential of 5-Mercapto-1,2,4-triazole derivatives in developing new anticancer drugs.
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of 5-Mercapto-1,2,4-triazole derivatives have been extensively studied, providing improved methods for their preparation. Improved syntheses of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles have been developed, offering advantages over classic synthesis methods and highlighting the compound's versatility in creating various biologically active heterocycles (J. Reid & N. Heindel, 1976).
Propriétés
IUPAC Name |
4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYBERLQAZZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)NNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372505 |
Source


|
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol | |
CAS RN |
117987-05-0 |
Source


|
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


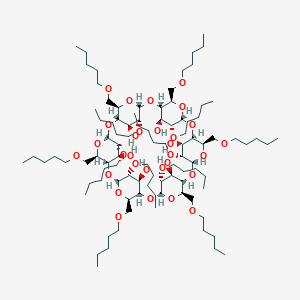
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
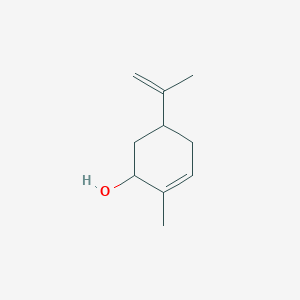
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
